![molecular formula C11H13N3O B2600089 N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide CAS No. 2411237-13-1](/img/structure/B2600089.png)
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide
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Overview
Description
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, also known as MIBC, is a chemical compound that has been used in scientific research for various purposes. MIBC is a cyclopropyl derivative of but-2-ynamide and has been found to have a range of biochemical and physiological effects.
Mechanism Of Action
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide acts as a modulator of various ion channels in the nervous system, including the GABA receptor, voltage-gated sodium channels, and TRPV1 channels. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to increase the activity of GABA receptors, which leads to anxiolytic and anticonvulsant effects. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been found to inhibit voltage-gated sodium channels, which can reduce pain and prevent seizures. Additionally, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to modulate TRPV1 channels, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been found to have sedative effects, which can be useful in the treatment of anxiety and insomnia.
Advantages And Limitations For Lab Experiments
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, including its high potency and selectivity for ion channels in the nervous system. However, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, including further studies on its mechanism of action, its potential use in the treatment of pain, anxiety, and epilepsy, and its potential use as a tool for studying ion channels in the nervous system. Additionally, future research could focus on developing new derivatives of N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide with improved solubility and reduced toxicity.
In conclusion, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide is a chemical compound that has been used in scientific research for various purposes, including as a ligand for the GABA receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of TRPV1 channels. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. While N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide could focus on further understanding its mechanism of action, its potential use in the treatment of various conditions, and the development of new derivatives with improved properties.
Synthesis Methods
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide can be synthesized through a multistep reaction involving the reaction of 3-methylimidazole with cyclopropyl bromide, followed by the reaction of the resulting product with but-2-ynoic acid. The final product is purified through recrystallization to obtain pure N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide.
Scientific Research Applications
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been used in scientific research for various purposes, including as a ligand for the gamma-aminobutyric acid (GABA) receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of the transient receptor potential vanilloid 1 (TRPV1) channel. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been studied for its potential use in the treatment of pain, anxiety, and epilepsy.
properties
IUPAC Name |
N-[1-(3-methylimidazol-4-yl)cyclopropyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-4-10(15)13-11(5-6-11)9-7-12-8-14(9)2/h7-8H,5-6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJPYNMCGYZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide |
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